2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide
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Overview
Description
CS640 is a selective inhibitor of calmodulin-dependent kinases, specifically targeting calcium/calmodulin-dependent protein kinase ID (CAMK1D). This compound has shown significant potential in scientific research due to its ability to inhibit various kinases with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS640 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for CS640 are not widely documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and yield. The process involves the use of advanced organic synthesis techniques and purification methods .
Chemical Reactions Analysis
Types of Reactions
CS640 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: CS640 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving CS640 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from the reactions of CS640 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .
Scientific Research Applications
CS640 has a wide range of scientific research applications, including:
Mechanism of Action
CS640 exerts its effects by selectively inhibiting calmodulin-dependent kinases, particularly CAMK1D. The compound binds to the active site of the kinase, preventing its activation and subsequent phosphorylation of target substrates. This inhibition disrupts various signaling pathways involved in cellular processes such as glucose homeostasis, insulin release, and cancer progression .
Comparison with Similar Compounds
Similar Compounds
CS587: Another inhibitor of calmodulin-dependent kinases with similar properties to CS640.
Compound 19: A related compound that also targets CAMK1D and has been studied for its effects on insulin sensitivity and glucose control.
Uniqueness of CS640
CS640 is unique due to its high specificity and potency in inhibiting CAMK1D. It has shown excellent selectivity in kinase screens and has been effective in various in vitro and in vivo assays. This makes it a valuable tool for studying the role of calmodulin-dependent kinases in different biological processes and for developing potential therapeutic agents .
Properties
Molecular Formula |
C21H31N7O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(3S)-3-aminopiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H31N7O/c1-12(2)17-8-15(9-18(26-17)13(3)4)25-20-16(19(23)29)10-24-21(27-20)28-7-5-6-14(22)11-28/h8-10,12-14H,5-7,11,22H2,1-4H3,(H2,23,29)(H,24,25,26,27)/t14-/m0/s1 |
InChI Key |
BWBUPDTUXQDHSX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC(=N1)C(C)C)NC2=NC(=NC=C2C(=O)N)N3CCC[C@@H](C3)N |
Canonical SMILES |
CC(C)C1=CC(=CC(=N1)C(C)C)NC2=NC(=NC=C2C(=O)N)N3CCCC(C3)N |
Origin of Product |
United States |
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